Cyclopentanone, 2-(2-methylpropylidene)-

Physicochemical Properties Intermediate Purification Process Engineering

Cyclopentanone, 2-(2-methylpropylidene)- (CAS 16856-72-7, MF: C9H14O, MW: 138.21) is a cyclic ketone belonging to the 2-alkylidenecyclopentanone subclass, characterized by an exocyclic α,β-unsaturated carbonyl system with a branched isobutylidene substituent. This structural motif is foundational for synthesizing various fragrance ingredients, including δ-lactones and methyl dihydrojasmonate analogs, establishing its primary value as a synthetic intermediate rather than a final aroma compound.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
Cat. No. B12331550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanone, 2-(2-methylpropylidene)-
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC(C)C=C1CCCC1=O
InChIInChI=1S/C9H14O/c1-7(2)6-8-4-3-5-9(8)10/h6-7H,3-5H2,1-2H3/b8-6+
InChIKeyGSSRLAIHCZNDAA-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanone, 2-(2-methylpropylidene)-: A Branched Exocyclic Enone Intermediate for Fragrance Synthesis


Cyclopentanone, 2-(2-methylpropylidene)- (CAS 16856-72-7, MF: C9H14O, MW: 138.21) is a cyclic ketone belonging to the 2-alkylidenecyclopentanone subclass, characterized by an exocyclic α,β-unsaturated carbonyl system with a branched isobutylidene substituent [1]. This structural motif is foundational for synthesizing various fragrance ingredients, including δ-lactones and methyl dihydrojasmonate analogs, establishing its primary value as a synthetic intermediate rather than a final aroma compound [2]. Unlike its linear-chain analogs, its unique branched structure can influence downstream product odor profiles and physical properties, making it a critical procurement specification for specific synthetic routes.

Why 2-Alkylidenecyclopentanone Analogs Are Not Interchangeable with Cyclopentanone, 2-(2-methylpropylidene)-


Generic substitution within the 2-alkylidenecyclopentanone class is unfeasible due to the direct impact of the alkylidene chain's structure on both the physicochemical properties of the intermediate and the olfactory character of the final fragrance product. As evidenced by patent literature, the 2-alkylidenecyclopentanone is a direct precursor to specific δ-lactones, where the substituent's chain length and branching dictate the final lactone's structure and scent [1]. A compound with a linear butylidene chain, for instance, will lead to a different δ-lactone than one with a branched isobutylidene chain, resulting in a divergent aroma profile that fails to meet the required fragrance formulation specifications [2]. This structural dependency underscores the need for precise compound selection in research and industrial synthesis.

Quantitative Procurement Evidence for Cyclopentanone, 2-(2-methylpropylidene)- Over Structural Analogs


Divergent Physical Properties: Boiling Point and Density vs. Linear 2-Butylidenecyclopentanone

Despite having the identical molecular formula (MW: 138.21 g/mol), the branched isobutylidene chain significantly alters the compound's macroscopic properties compared to its linear structural isomer, (E)-2-butylidenecyclopentanone. The target compound exhibits a lower boiling point and higher density, which is a critical consideration for downstream purification by distillation and material handling processes .

Physicochemical Properties Intermediate Purification Process Engineering

Enhanced Structural Density Compared to Higher Homolog 2-Pentylidenecyclopentanone

Introducing a branched, 4-carbon substituent results in a more compact molecular structure than adding a longer linear 5-carbon chain. This is reflected in the target compound's higher density (1.017 g/cm³) relative to the linear 2-pentylidenecyclopentanone (1.001 g/cm³), despite having a lower molecular weight .

Material Characterization Structure-Property Relationship Formulation

Differentiated Application Profile: Validated Intermediate Role vs. Non-Functional Analog

The utility of 2-alkylidenecyclopentanones is highly dependent on their specific structure. The target compound is established in patent literature as a key intermediate for producing valuable fragrance ingredients via cascade biotransformations [1]. In contrast, its linear isomer, 2-butylidenecyclopentanone, is explicitly noted in industry catalogs as 'not for fragrance use' [2]. This starkly illustrates a supply-driven reason to select the correct branched isomer for fragrance intermediate procurement.

Fragrance Chemistry Synthetic Intermediate Application Validation

Procurement-Driven Applications for Cyclopentanone, 2-(2-methylpropylidene)- Based on Validated Evidence


Stereospecific Synthesis of High-Value (R)-δ-Lactone Fragrances

This compound serves as a direct substrate for enzymatic cascade biotransformations to produce enantiopure (R)-δ-lactones, which are commercially valuable flavor and fragrance materials. The specific branched isobutylidene chain ensures the synthesis of a unique lactonic structure with a distinct fruity-exotic odor profile, differentiating it from lactones derived from linear precursors [1]. Procurement is critical for laboratories developing sustainable, biocatalytic routes to chiral aroma ingredients.

Precursor for Fruity-Exotic Odorant Development

Patents specifically claim the use of cyclopentanone compounds of formula (I), which encompasses the isobutylidene substitution pattern, for imparting fruity and fruity-exotic odor notes to perfume compositions [2]. Its branched substituent is a key structural feature for achieving this specific olfactory character, making it a necessary procurement for development chemists creating novel, complex fragrance accords rather than simple floral or green notes.

Comparative Physicochemical and Process Research

The compound's demonstrably different physical properties, such as a lower boiling point (214.6 °C vs. 221.8 °C) and higher density (1.017 vs. 1.001 g/cm³) compared to linear and higher-molecular-weight analogs, make it a valuable subject for process chemistry studies . Researchers focused on distillation optimization, reaction engineering, and quantitative structure-property relationship (QSPR) modeling would procure this compound to investigate the effects of branched substituents on bulk properties of cyclic enones.

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